molecular formula C9H13BrClNO2 B1523006 (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride CAS No. 1251924-24-9

(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B1523006
CAS No.: 1251924-24-9
M. Wt: 282.56 g/mol
InChI Key: YTUGVGNECAARQQ-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H12BrNO2·HCl It is a derivative of phenethylamine, characterized by the presence of bromine and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4,5-dimethoxybenzaldehyde, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Reduction: The resulting 2-bromo-4,5-dimethoxybenzaldehyde is then reduced to 2-bromo-4,5-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The benzyl alcohol is converted to (2-Bromo-4,5-dimethoxyphenyl)methanamine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while the amine group can undergo reduction to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of substituted phenylmethanamines.

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl or vinyl-aryl compounds.

Scientific Research Applications

(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. Its effects are mediated through binding to neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A structurally related compound with similar aromatic substitution patterns.

    2,4-Dimethoxybenzylamine: Another phenethylamine derivative with methoxy groups but lacking the bromine atom.

    5-Amino-pyrazoles: Compounds with similar biological activities and applications in medicinal chemistry.

Uniqueness

(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride is unique due to the specific combination of bromine and methoxy groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-12-8-3-6(5-11)7(10)4-9(8)13-2;/h3-4H,5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUGVGNECAARQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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